molecular formula C7H12O2 B2684106 4-Methoxy-1-oxaspiro[2.4]heptane CAS No. 2162928-60-9

4-Methoxy-1-oxaspiro[2.4]heptane

Cat. No.: B2684106
CAS No.: 2162928-60-9
M. Wt: 128.171
InChI Key: GQSRQVOUWNCFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-oxaspiro[2.4]heptane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclopropane ring and a tetrahydrofuran ring, with a methoxy group attached to the tetrahydrofuran ring. The molecular formula of this compound is C7H12O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-oxaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dibromoneopentyl glycol as a starting material. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

4-Methoxy-1-oxaspiro[2.4]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The methoxy group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-oxaspiro[2.4]heptane is unique due to its methoxy group, which enhances its reactivity and potential applications in various fields. Its spirocyclic structure also provides a rigid framework that can interact with specific molecular targets, making it valuable in medicinal chemistry and material science.

Properties

IUPAC Name

4-methoxy-1-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-8-6-3-2-4-7(6)5-9-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSRQVOUWNCFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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